molecular formula C8H7BrN2O B12068068 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 1142189-66-9

4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B12068068
CAS No.: 1142189-66-9
M. Wt: 227.06 g/mol
InChI Key: TWWGKLHMDGZWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of a bromine atom at the 4-position and a methyl group at the 2-position, along with a hydroxyl group at the 5-position, makes this compound unique and potentially useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Organolithium or Grignard reagents, inert solvents (e.g., THF), low temperatures.

    Oxidation: Chromium trioxide, potassium permanganate, acidic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the hydroxyl group provides opportunities for further functionalization .

Properties

CAS No.

1142189-66-9

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

InChI

InChI=1S/C8H7BrN2O/c1-4-2-5-7(9)6(12)3-10-8(5)11-4/h2-3,12H,1H3,(H,10,11)

InChI Key

TWWGKLHMDGZWAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2N1)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.